5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
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Overview
Description
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a chlorine atom at the 5-position and a cyano group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby reducing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, the compound disrupts these pathways, leading to downstream effects such as reduced cell proliferation and migration .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine with a suitable nitrile source under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including its ability to inhibit specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
5-bromo-1H-pyrrolo[2,3-c]pyridine: Similar structure with a bromine atom instead of chlorine.
5-chloro-1H-pyrrolo[3,2-c]pyridine: Different positioning of the nitrogen atom in the pyrrole ring.
Uniqueness
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-1-6-5(2-10)3-11-7(6)4-12-8/h1,3-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNAHHLNFBWXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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